
2-Nitrosopyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Nitrosopyrimidine is a heterocyclic aromatic compound containing a nitroso group attached to a pyrimidine ring. Pyrimidines are a class of nitrogen-containing heterocycles that are widely found in nature, including in nucleic acids such as cytosine, thymine, and uracil . The nitroso group in this compound imparts unique chemical properties, making it a valuable compound in various scientific research and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The preparation of 2-nitrosopyrimidine typically involves the nitrosation of pyrimidine derivatives. One common method includes the reaction of pyrimidine with sodium nitrite in the presence of an acid, such as formic acid or sulfuric acid . The reaction conditions often involve cooling the reaction mixture to control the exothermic nature of the nitrosation process.
Industrial Production Methods: Industrial production of this compound may utilize similar synthetic routes but on a larger scale. The process involves the recovery and recycling of solvents and reagents to minimize waste and improve efficiency. For example, the use of dilute formic acid instead of concentrated sulfuric acid facilitates the recovery of solvents and reduces wastewater discharge .
Analyse Des Réactions Chimiques
Types of Reactions: 2-Nitrosopyrimidine undergoes various chemical reactions, including:
Reduction: Reduction to aminopyrimidines using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: Electrophilic substitution reactions where the nitroso group can be replaced by other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Ozone, sodium hypochlorite, hydrogen peroxide.
Reduction: Hydrogen gas, metal catalysts.
Substitution: Various electrophiles depending on the desired substitution product.
Major Products Formed:
Oxidation: Nitropyrimidines.
Reduction: Aminopyrimidines.
Substitution: Substituted pyrimidines with different functional groups.
Applications De Recherche Scientifique
2-Nitrosopyrimidine has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 2-nitrosopyrimidine involves its interaction with molecular targets through its nitroso group. This group can undergo redox reactions, forming reactive intermediates that can interact with biological molecules. For example, it can inhibit certain enzymes by forming covalent bonds with active site residues . The specific pathways and targets depend on the context of its application, such as antimicrobial or anti-inflammatory effects.
Comparaison Avec Des Composés Similaires
2-Nitrosopyridine: Similar structure but with a pyridine ring instead of a pyrimidine ring.
4-Nitrosopyrimidine: Nitroso group attached at the 4-position instead of the 2-position.
2,4-Diamino-5-nitrosopyrimidine: Contains additional amino groups, making it more reactive in certain contexts.
Uniqueness: 2-Nitrosopyrimidine is unique due to its specific positioning of the nitroso group on the pyrimidine ring, which influences its reactivity and interaction with other molecules. This positioning allows for distinct chemical reactions and applications compared to its analogs.
Propriétés
Numéro CAS |
79917-39-8 |
|---|---|
Formule moléculaire |
C4H3N3O |
Poids moléculaire |
109.09 g/mol |
Nom IUPAC |
2-nitrosopyrimidine |
InChI |
InChI=1S/C4H3N3O/c8-7-4-5-2-1-3-6-4/h1-3H |
Clé InChI |
FLFZMCJIHCDWKG-UHFFFAOYSA-N |
SMILES canonique |
C1=CN=C(N=C1)N=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-Methyl-2,8-dioxa-5-aza-1-germabicyclo[3.3.3]undecane](/img/structure/B14439516.png)
![N,N-Dimethyl-N'-{4-[(3-phenylprop-2-en-1-yl)oxy]phenyl}urea](/img/structure/B14439519.png)
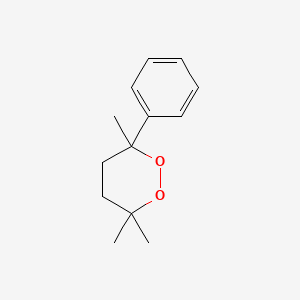
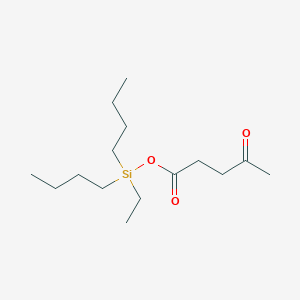

![N-{4-Ethoxy-2-[(4-methyl-2-nitrophenyl)sulfanyl]-6-nitrophenyl}formamide](/img/structure/B14439538.png)
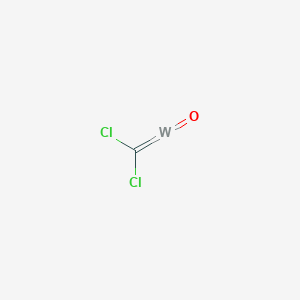

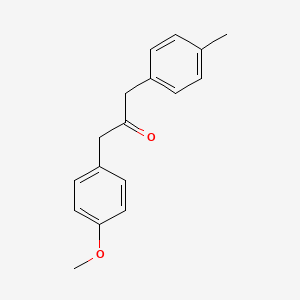
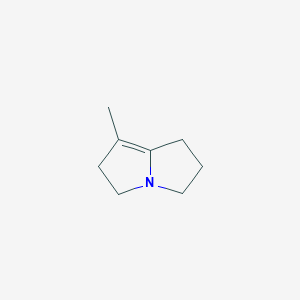
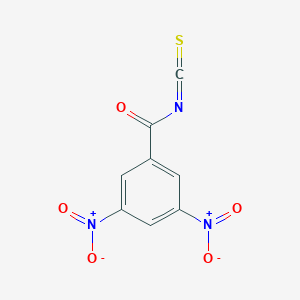
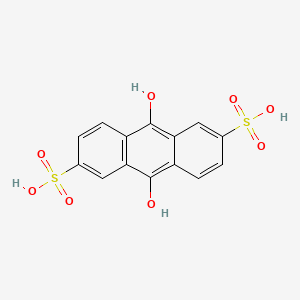

![2-[(3,4-Dichlorophenyl)methanesulfonyl]-1,3-benzothiazole](/img/structure/B14439586.png)
